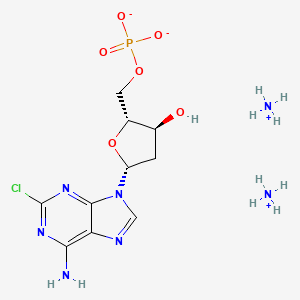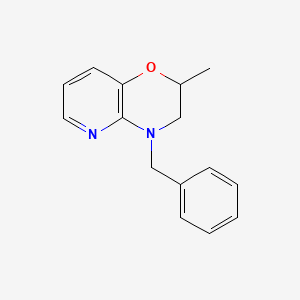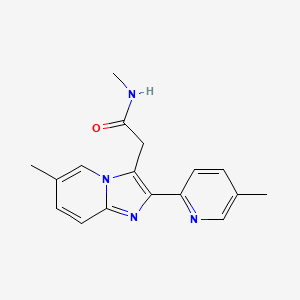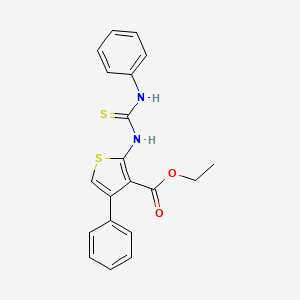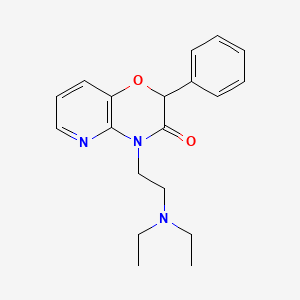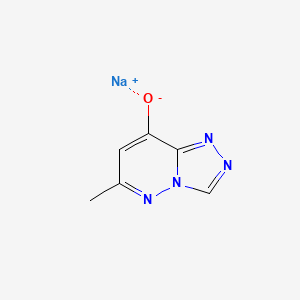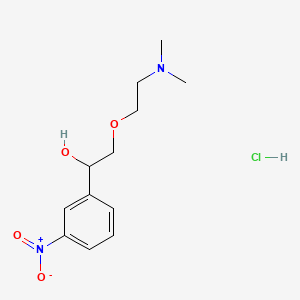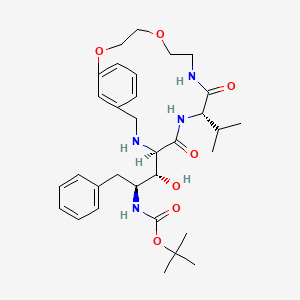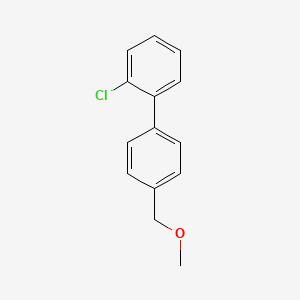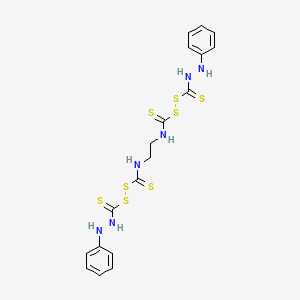![molecular formula C28H44N2O10S2 B12732773 2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid CAS No. 87298-97-3](/img/structure/B12732773.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid is a complex organic compound with a unique structure that combines both amino and sulfanyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid typically involves multiple steps, starting with the preparation of the amino alcohol and the sulfanylacetic acid derivatives. The amino alcohol can be synthesized through the reaction of ethylene oxide with diethanolamine under controlled conditions. The sulfanylacetic acid derivative is prepared by reacting 4-(carboxymethylsulfanyl)phenyl compounds with phenylsulfanylacetic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
科学研究应用
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes.
相似化合物的比较
Similar Compounds
2-[bis(2-hydroxyethyl)amino]ethanol: A simpler analog with similar amino alcohol functionality.
4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid: A related compound with similar sulfanylacetic acid structure.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid is unique due to the combination of both amino and sulfanyl functional groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
87298-97-3 |
|---|---|
分子式 |
C28H44N2O10S2 |
分子量 |
632.8 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H14O4S2.2C6H15NO3/c17-15(18)9-21-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22-10-16(19)20;2*8-4-1-7(2-5-9)3-6-10/h1-8H,9-10H2,(H,17,18)(H,19,20);2*8-10H,1-6H2 |
InChI 键 |
UDLUOVWZNDBGDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)SCC(=O)O)SCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


